Ethyl 4-(3-hydroxyphenyl)butanoate

Organic Synthesis Regioselective Reactions Tetralin Derivatives

Ethyl 4-(3-hydroxyphenyl)butanoate (CAS 160721-25-5) is a phenolic ester with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. This compound, also designated as benzenebutanoic acid, 3-hydroxy-, ethyl ester, is structurally characterized by a meta-hydroxyphenyl group attached to a butanoate chain via an ethyl ester moiety.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 160721-25-5
Cat. No. B178358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-hydroxyphenyl)butanoate
CAS160721-25-5
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC1=CC(=CC=C1)O
InChIInChI=1S/C12H16O3/c1-2-15-12(14)8-4-6-10-5-3-7-11(13)9-10/h3,5,7,9,13H,2,4,6,8H2,1H3
InChIKeyLAUUBUHMYMXNAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(3-hydroxyphenyl)butanoate (CAS 160721-25-5) – Technical Baseline and Compound Identity


Ethyl 4-(3-hydroxyphenyl)butanoate (CAS 160721-25-5) is a phenolic ester with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound, also designated as benzenebutanoic acid, 3-hydroxy-, ethyl ester, is structurally characterized by a meta-hydroxyphenyl group attached to a butanoate chain via an ethyl ester moiety . As a derivative of 4-phenylbutanoic acid, it belongs to the class of hydroxy-substituted phenylalkanoate esters and is primarily utilized as a synthetic intermediate in organic chemistry and medicinal chemistry research .

Ethyl 4-(3-hydroxyphenyl)butanoate: Why Simple Analog Substitution is Not Feasible


Despite sharing the same molecular formula (C12H16O3) and similar molecular weights, the meta-hydroxy isomer (Ethyl 4-(3-hydroxyphenyl)butanoate) exhibits distinct physicochemical and reactivity profiles compared to its ortho- and para-hydroxy analogs . The position of the phenolic hydroxyl group profoundly influences the compound's electronic distribution, hydrogen-bonding capacity, and steric environment, which in turn alters its behavior in regioselective synthetic transformations [1]. Specifically, the meta-substitution pattern is essential for directing intramolecular hydroxyalkylation reactions that are not feasible with the para-isomer [2]. Therefore, generic substitution with a positional isomer without verification of synthetic compatibility risks altering reaction yields, product profiles, and downstream synthetic utility.

Quantitative Differentiation Evidence for Ethyl 4-(3-hydroxyphenyl)butanoate (CAS 160721-25-5)


Regioselective Tandem Reduction/Intramolecular Hydroxyalkylation to 1,8-Dihydroxytetralins

Ethyl 4-(3-hydroxyphenyl)butanoate undergoes a completely regioselective intramolecular hydroxyalkylation reaction upon treatment with DIBALH, yielding 1,8-dihydroxytetralins [1]. This transformation is ortho-directed by the meta-hydroxyl group and is not achievable with the para-hydroxy analog (Ethyl 4-(4-hydroxyphenyl)butanoate), which lacks the requisite electronic and steric configuration to direct the cyclization [2]. The reaction is a one-pot tandem reduction/intramolecular hydroxyalkylation, demonstrating the unique synthetic utility of the meta-substituted isomer.

Organic Synthesis Regioselective Reactions Tetralin Derivatives

Lipophilicity (LogP) as a Differentiator from Para-Hydroxy Isomer

The lipophilicity of Ethyl 4-(3-hydroxyphenyl)butanoate, as estimated by its LogP value of 2.28, is slightly lower than that of its para-hydroxy isomer, which has a reported LogP of 2.4 . This difference, while modest, can impact partitioning behavior in biological systems and chromatographic retention times, influencing both in vitro assay conditions and purification protocols.

Physicochemical Properties Drug Design ADME

Boiling Point Differentiation from Ortho-Hydroxy Isomer

The boiling point of Ethyl 4-(3-hydroxyphenyl)butanoate at atmospheric pressure is reported as 335.5 °C . This is notably higher than the boiling point of the ortho-hydroxy isomer, Ethyl 4-(2-hydroxyphenyl)butanoate, which is reported as 325 °C at 760 mmHg . The ~10.5 °C difference is attributable to intramolecular hydrogen bonding in the ortho-isomer, which reduces intermolecular associations and lowers the boiling point.

Thermal Properties Purification Physicochemical Characterization

Application as a Metabolite Analog in Pharmacokinetic Studies

Ethyl 4-(3-hydroxyphenyl)butanoate is specifically marketed as a metabolite analog for use in pharmacokinetic studies . This designation is based on its structural similarity to 4-(3-hydroxyphenyl)butanoic acid, a gut microbiota-derived metabolite implicated in host-microbiome interactions . The ethyl ester form serves as a more lipophilic prodrug or analytical standard for studying the absorption, distribution, metabolism, and excretion (ADME) of the corresponding acid.

Pharmacokinetics Drug Metabolism Metabolite Analog

High-Value Application Scenarios for Ethyl 4-(3-hydroxyphenyl)butanoate


Regioselective Synthesis of 1,8-Dihydroxytetralin Scaffolds

Ethyl 4-(3-hydroxyphenyl)butanoate is uniquely suited for the one-pot tandem reduction/intramolecular hydroxyalkylation to yield 1,8-dihydroxytetralins [1]. This reaction, which relies on the ortho-directing effect of the meta-hydroxyl group, is not feasible with the para-isomer. Researchers engaged in the synthesis of tetralin-based natural products or pharmacologically active compounds (e.g., anthracyclinone analogs) should prioritize this meta-isomer to access the desired cyclized products.

Pharmacokinetic Studies of Gut Microbiota Metabolites

As an ester analog of 4-(3-hydroxyphenyl)butanoic acid—a metabolite produced by the human gut microbiota—this compound is employed as a standard or prodrug in ADME studies . Its increased lipophilicity relative to the free acid facilitates membrane permeability studies, making it a valuable tool for investigating the pharmacokinetic fate of phenolic acid metabolites.

Synthetic Intermediate with Distinct Physicochemical Handling Properties

The boiling point of 335.5 °C and LogP of 2.28 differentiate Ethyl 4-(3-hydroxyphenyl)butanoate from its ortho- and para- isomers . In synthetic workflows requiring precise thermal conditions (e.g., high-temperature reactions or distillations) or specific lipophilicity for chromatographic separations, the meta-isomer offers a distinct profile that can be exploited for process optimization and purity control.

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